2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester
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Overview
Description
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester is an organic compound with the molecular formula C8H14O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester typically involves the esterification of acrylic acid with 4-hydroxybutyl methanesulfonate. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or another suitable organic solvent
Catalyst: Sulfuric acid or p-toluenesulfonic acid
The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acrylic acid, which can then participate in polymerization reactions. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial for the compound’s applications in polymer chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, butyl ester: Similar in structure but lacks the methylsulfonyl group.
2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester: Contains different substituents, leading to distinct chemical properties.
Uniqueness
2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and functional properties. This makes it particularly valuable in applications requiring precise chemical modifications and functionalization .
Properties
CAS No. |
561015-28-9 |
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Molecular Formula |
C8H14O5S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
4-methylsulfonyloxybutyl prop-2-enoate |
InChI |
InChI=1S/C8H14O5S/c1-3-8(9)12-6-4-5-7-13-14(2,10)11/h3H,1,4-7H2,2H3 |
InChI Key |
FHQQSCLABUBWQR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCCOC(=O)C=C |
Origin of Product |
United States |
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